

2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

CAS number lookup

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Compound of Interest

Compound Name: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

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Technical Guide: 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

This document provides a detailed technical overview of **2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide**, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, a detailed synthesis protocol, and its potential biological significance.

CAS Number: 14301-31-6^[1]

Chemical and Physical Properties

The key physicochemical properties of **2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide** are summarized below. These parameters are crucial for understanding its behavior in experimental and biological systems.

Property	Value	Reference
Molecular Weight	257.71 g/mol	[1]
Exact Mass	257.71	[1]
Molecular Formula	C ₁₂ H ₁₆ ClNO ₃	
InChI Key	WWBJEBQJHYKQHM-UHFFFAOYSA-N	[1]
Polar Surface Area (PSA)	47.6 Å ²	[1]
LogP (XLogP3)	1.99220	[1]
Synonyms	N-Chloroacetyl-3,4-dimethoxyphenethylamine, α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide	[1][2]

Experimental Synthesis Protocol

The following protocol details the synthesis of **2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide** via the chloroacetylation of 2-(3,4-dimethoxyphenyl)ethylamine.[2] This method is a standard approach for creating N-substituted chloroacetamide derivatives.[3]

Materials:

- 2-(3,4-dimethoxyphenyl)ethylamine (5.11 g)
- Methylene chloride (35 ml)
- Triethylamine (4.5 ml)
- Chloroacetyl chloride (2.4 ml)
- Ethyl acetate

- Hexane
- 5% w/v aqueous solution of sodium bicarbonate
- 10% w/v aqueous hydrochloric acid
- Saturated aqueous solution of sodium chloride
- Ice bath

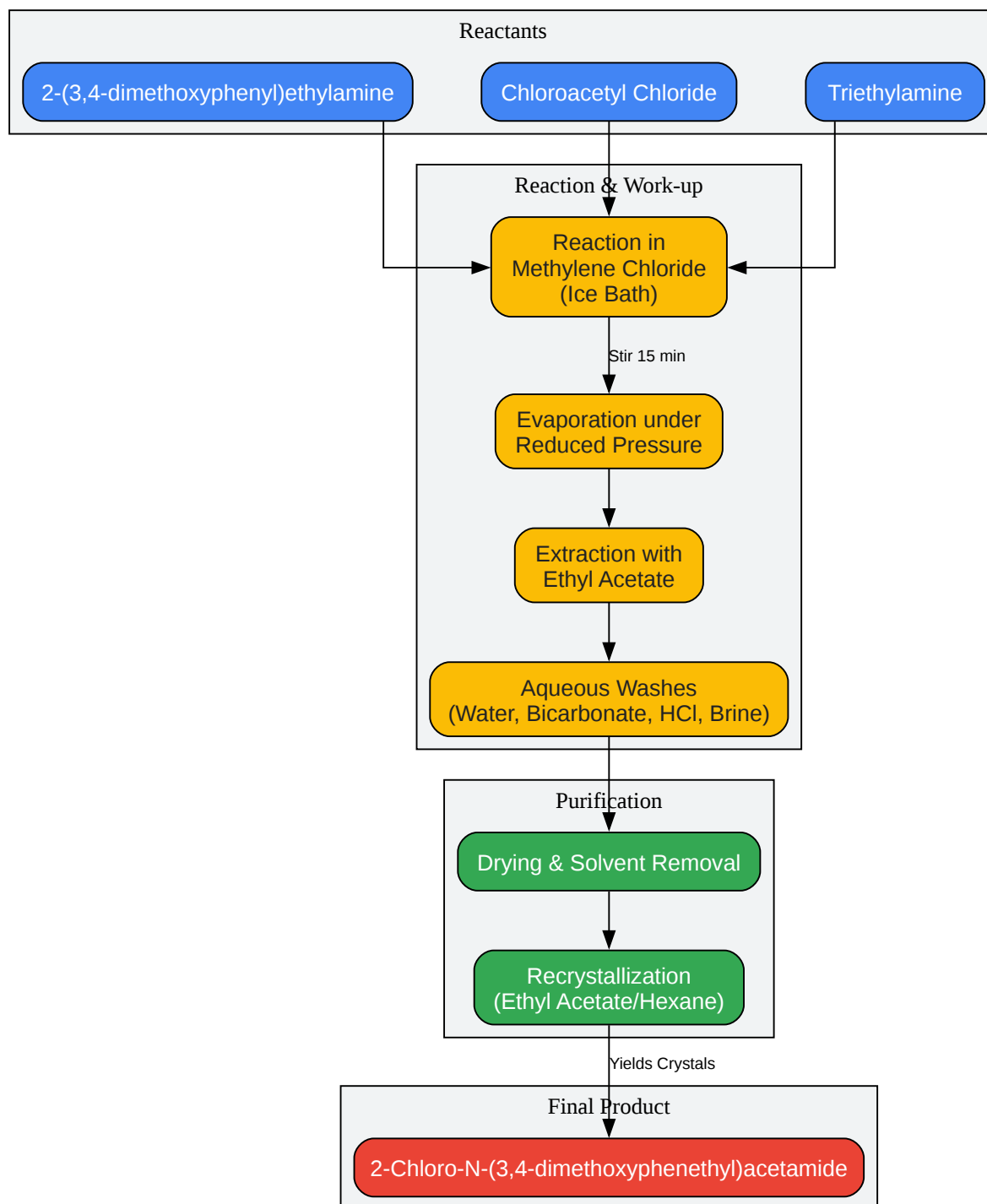
Methodology:

- Reaction Setup: Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of methylene chloride in a suitable reaction vessel.
- Addition of Base: Add 4.5 ml of triethylamine to the solution. The mixture is then stirred while being cooled in an ice bath.[2] Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.[3]
- Acylation: Add 2.4 ml of chloroacetyl chloride dropwise to the cooled mixture over a 5-minute period.
- Reaction Completion: Stir the mixture for an additional 15 minutes while maintaining the ice-cooling.[2]
- Work-up and Extraction:
 - Concentrate the reaction mixture by evaporation under reduced pressure.
 - Add ethyl acetate to the resulting residue.
 - Wash the ethyl acetate solution sequentially with water, a 5% w/v aqueous solution of sodium bicarbonate, 10% w/v aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.[2]
- Purification:
 - Dry the washed ethyl acetate solution.

- Distill off the solvent under reduced pressure.
- Recrystallize the residue from a mixture of ethyl acetate and hexane.[2]
- Product: The final product is obtained as pale yellow-brown, feather-like crystals with a melting point of 92-94°C. The yield reported in the cited experiment is 5.77 g.[2]

Synthesis and Purification Workflow

The diagram below illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.



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Caption: Workflow for the synthesis of **2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide**.

Potential Applications and Biological Significance

While specific research on **2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide** is limited, the broader class of N-substituted chloroacetamide derivatives is of significant interest in medicinal and agricultural chemistry.

- **Biological Activity:** Many N-substituted chloroacetamide derivatives have demonstrated notable biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[3] This makes them valuable as lead compounds in the development of new therapeutic agents and agrochemicals.[4] Chloroacetamides are among the most widely used herbicides in modern agriculture.[5]
- **Synthetic Intermediates:** These compounds are versatile precursors and building blocks in synthetic chemistry.[3] The reactive chlorine atom can be easily substituted by various nucleophiles, allowing for the synthesis of more complex molecules and heterocyclic compounds.[3][6]
- **Pharmacological Potential:** Structurally related compounds have been investigated for a range of pharmacological effects. For instance, an isoquinoline precursor derived from a similar chloroacetamide structure was found to stimulate endogenous nitric oxide synthesis and influence the contractile activity of gastric smooth muscles.[7] Other related molecules have been explored for potential anti-inflammatory and analgesic effects.[6]

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